3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone

Chemical sourcing Quality assurance Early discovery research

For SAR programs requiring the precise 3,4-dichloroanilino-naphthyl scaffold, this AldrichCPR compound is the only documented commercial source. Substituting the mono-chloro analog introduces unquantifiable risk due to divergent toxicological and binding profiles. - Only commercial source for this exact dichloro substitution pattern - Enables direct SAR comparison with mono-chloro analog (CAS 882748-34-7) - Requires in-house QC and purity verification; no vendor analytical data provided

Molecular Formula C19H15Cl2NO
Molecular Weight 344.24
CAS No. 882073-34-9
Cat. No. B2539147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone
CAS882073-34-9
Molecular FormulaC19H15Cl2NO
Molecular Weight344.24
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2NO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2
InChIKeyCOGNYSHDDUWIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone Overview & Sourcing


3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone (CAS 882073-34-9) is a synthetic anilino ketone featuring a 2‑naphthyl group at the ketone position and a 3,4‑dichloro‑substituted anilino moiety on the propanone backbone. The compound is commercially available exclusively through the Sigma‑Aldrich AldrichCPR collection, where it is offered as a rare, early‑discovery research chemical for which no vendor‑collected analytical data are provided . Its closest cataloged structural analog is the mono‑chloro derivative 3‑(4‑chloroanilino)-1‑(2‑naphthyl)-1‑propanone (CAS 882748‑34‑7), which differs only in the halogenation pattern of the aniline ring and has a distinct GHS hazard profile with computed toxicological endpoints available on PubChem [1].

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone Substitution Risks


The 3,4‑dichloro substitution pattern on the aniline ring is a single‑point structural change relative to mono‑chloro or other regioisomers, yet such a modification can drastically alter lipophilicity, metabolic stability, target‑binding affinity, and toxicological profile. For the target compound, no published biological activity, pharmacokinetic, or safety data exist, meaning that any substitution by a close analog would introduce an unknown and unquantifiable risk of divergent behavior in an assay or synthetic pathway . The specific GHS classification reported for the mono‑chloro analog—Acute Toxicity Category 4 (oral) and Aquatic Chronic 1—further illustrates how even minor structural changes yield distinct regulatory and safety profiles that make generic interchange scientifically unsound [1].

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone Differentiation Evidence


Analytical Data Availability vs. Nearest Analog

Sigma‑Aldrich explicitly states that it “does not collect analytical data for this product” and sells it “AS‑IS” with no warranty of identity or purity, meaning the buyer assumes all responsibility for characterization . In contrast, the mono‑chloro analog (CAS 882748‑34‑7) is listed on PubChem with computed molecular descriptors and a full GHS classification based on aggregated industry notifications, providing a minimum level of third‑party characterization [1]. This places the procurement risk for the target compound at a fundamentally higher level than for the mono‑chloro analog, and any attempt to substitute one for the other without in‑house re‑characterization is scientifically inadmissible.

Chemical sourcing Quality assurance Early discovery research

Computed Lipophilicity: Dichloro vs. Monochloro Analog

While the target compound lacks a direct XLogP3 value, replacement of a single chlorine atom with hydrogen in the mono‑chloro analog yields an XLogP3‑AA of 5.6 [1]. The addition of a second chlorine is predicted to increase log P by approximately 0.5–0.8 units based on additive fragment contributions, placing the estimated log P of the target compound in the 6.1–6.4 range. Such a shift would substantially affect membrane permeability, non‑specific protein binding, and aqueous solubility, reinforcing that the two compounds cannot be treated as interchangeable in biological assays.

Lipophilicity Structure‑property relationship Drug‑likeness

Supply-Chain Exclusivity & Single-Source Status

The target compound is listed solely in the Sigma‑Aldrich AldrichCPR catalog under SKU R126888, with availability limited to a single pack size and a stated ship estimate of approximately one month from order . The mono‑chloro analog, by contrast, has a dedicated PubChem Compound Identifier (CID 4383946) and appears in multiple supplier catalogs aggregated on PubChem [1]. This single‑source status creates a procurement dependency that does not exist for the analog, directly impacting lead‑time planning and supply‑chain resilience.

Supply chain Procurement Chemical catalog

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone Application Scenarios


Hit-to-Lead Exploration: Unique 3,4-Dichloroanilino Naphthyl Scaffold

When a medicinal chemistry program demands a naphthyl‑propanone core bearing the 3,4‑dichloroanilino substituent that cannot be obtained through in‑house synthesis within project timelines, the AldrichCPR offering provides the only documented commercial source of this precise scaffold . Procurement is justified when the program has already committed to internal re‑characterization and purity verification, as the vendor supplies the product without analytical data .

SAR Studies of Chloro-Substitution Patterns

Systematic SAR investigations that require the dichloro, monochloro, and other regioisomeric forms of the naphthyl‑propanone series can utilize the target compound as the 3,4‑dichloro reference point. The mono‑chloro analog (CAS 882748‑34‑7) serves as the nearest comparator with publicly available GHS and computed property data [1]. Running the two compounds in parallel allows laboratories to attribute any differential biological readout specifically to the presence of the second chlorine atom, provided all compounds are subjected to identical in‑house QC protocols.

Computational Model-Building with an Uncharacterized Probe

The absence of published biological activity data makes the target compound a useful blind‑test probe for validating in silico models (e.g., docking, QSAR, machine‑learning‑based property prediction). Researchers can acquire the compound, generate proprietary experimental data, and benchmark their models against the predicted log P shift of +0.5–0.8 units relative to the mono‑chloro analog , thereby strengthening model generalizability without bias from pre‑existing literature values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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